cis-3-Methylcyclohexanamine;hydrochloride
Description
cis-3-Methylcyclohexanamine hydrochloride is a cyclohexane derivative with a methyl substituent at the third carbon position in the cis configuration, combined with a hydrochloride salt. For instance, cyclohexylamine derivatives are commonly used as intermediates in drug development due to their amine functionality, which facilitates interactions with biological targets .
Key characteristics inferred from similar compounds include:
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
(1S,3R)-3-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |
InChI Key |
OHKKCFRNDXQWLJ-HHQFNNIRSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)N.Cl |
Canonical SMILES |
CC1CCCC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methylcyclohexanamine;hydrochloride typically involves the hydrogenation of 3-methylcyclohexanone followed by amination. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) for the hydrogenation step. The amination step can be carried out using ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions
cis-3-Methylcyclohexanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methylcyclohexanone or 3-methylcyclohexanal.
Reduction: Formation of more saturated amines like 3-methylcyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
cis-3-Methylcyclohexanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Methylcyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Cyclohexanamine Derivatives
Key Differences:
Ring Size and Substituents :
- Cyclobutane derivatives (e.g., cis-3-Hydroxy-3-methylcyclobutylamine hydrochloride) exhibit smaller ring systems, leading to higher ring strain and reactivity compared to cyclohexane-based analogs .
- The hydroxyl group in cyclobutane analogs increases hydrophilicity, whereas methyl groups in cyclohexane derivatives enhance lipophilicity .
Stereochemical Impact :
- In 4,4'-Methylenebis(cyclohexylamine), the trans-trans isomer demonstrates higher thermal stability and mechanical strength in polyurethane applications compared to cis-cis isomers .
Functional Group Variations
Table 2: Impact of Functional Groups on Properties
Research Findings:
- Toxicity : Read-across data from 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) suggests primary amines in cyclohexane derivatives may cause skin sensitization and respiratory irritation .
- Analytical Methods : Spectrophotometric techniques validated for raloxifene hydrochloride (a structurally complex amine salt) could be adapted for quantifying cis-3-Methylcyclohexanamine hydrochloride in formulations .
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